molecular formula C10H15NO2 B6246761 methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate, Mixture of diastereomers CAS No. 2649081-83-2

methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6246761
CAS No.: 2649081-83-2
M. Wt: 181.23 g/mol
InChI Key: CFABWDYGFVCHGL-UHFFFAOYSA-N
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Description

Methyl 8-aminotricyclo[3210,2,7]octane-1-carboxylate, a mixture of diastereomers, is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate typically involves multiple steps, starting with the formation of the tricyclic core followed by functional group modifications. One common approach is the cyclization of a suitable precursor, such as a diene, under controlled conditions to form the tricyclic structure. Subsequent steps may include amination and esterification to introduce the amino and carboxylate groups, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the stereochemistry of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its structural similarity to other biologically active molecules could make it a candidate for drug development.

Industry: Industrially, methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions at the molecular level is crucial for developing applications in medicine and industry.

Comparison with Similar Compounds

  • Bicyclo[2.2.2]octane-1-carboxylate:

  • 8-Aminotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid: A close analog with similar chemical properties but different functional groups.

Uniqueness: Methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate stands out due to its specific stereochemistry and functional groups, which influence its reactivity and potential applications. Its mixture of diastereomers adds an additional layer of complexity, making it a valuable compound for research and industrial use.

Properties

CAS No.

2649081-83-2

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl 8-aminotricyclo[3.2.1.02,7]octane-1-carboxylate

InChI

InChI=1S/C10H15NO2/c1-13-9(12)10-6-3-2-5(8(10)11)4-7(6)10/h5-8H,2-4,11H2,1H3

InChI Key

CFABWDYGFVCHGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12C3C1CC(C2N)CC3

Purity

95

Origin of Product

United States

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